2,3-Dimethoxycinnamoyl azide
Description
Significance of Acyl Azides as Synthetic Intermediates
Acyl azides, characterized by the general formula RCON₃, are derivatives of carboxylic acids that have garnered significant interest due to their high reactivity and synthetic utility. raco.catwikipedia.org These compounds are generally colorless and serve as crucial precursors in a variety of chemical transformations. wikipedia.org The primary methods for their synthesis involve the reaction of acyl chlorides or acid hydrazides with an azide (B81097) source, such as sodium azide. wikipedia.orgbritannica.com Alternative routes include the direct conversion of carboxylic acids or aldehydes. raco.catorganic-chemistry.org
The paramount value of acyl azides in synthesis stems from their participation in the Curtius rearrangement. raco.catwikipedia.org Upon heating, acyl azides undergo a molecular rearrangement to yield isocyanates (R-N=C=O), with the loss of dinitrogen gas. wikipedia.orgmasterorganicchemistry.com These isocyanates are themselves valuable intermediates that can be readily converted into a range of nitrogen-containing compounds, including primary amines, carbamates, and ureas, by reacting them with various nucleophiles. thieme-connect.com This transformation is fundamental in the synthesis of numerous biologically active molecules, natural products, and various nitrogen-containing heterocycles. raco.catthieme-connect.com
Overview of Cinnamoyl Derivatives in Organic Chemistry
Cinnamoyl derivatives are a class of organic compounds derived from cinnamic acid. This structural motif is prevalent in nature and forms the core of many natural products. acs.org In synthetic organic chemistry, cinnamoyl derivatives are important building blocks, often substituted on the phenyl ring with groups like methoxy (B1213986) or hydroxy moieties. derpharmachemica.com These compounds and their derivatives are utilized in the synthesis of a wide array of more complex molecules, including glucosides and ureas, some of which are investigated for their biological activities. nih.govasianpubs.org The synthesis of cinnamoyl derivatives can be achieved through various methods, such as the reaction of cinnamoyl chloride with alcohols or amines to form esters or amides, respectively. analis.com.my
Contextualization of 2,3-Dimethoxycinnamoyl Azide within Aryl Acyl Azide Chemistry
Within the broader class of acyl azides, aryl acyl azides are those where the carbonyl group is attached to an aromatic ring. This compound is a specific example of an aryl acyl azide, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, attached to an acryloyl azide moiety. aacrjournals.orgnih.gov
The synthesis of trans-2,3-Dimethoxycinnamoyl azide proceeds from its corresponding carboxylic acid, trans-2,3-dimethoxycinnamic acid. The acid is first converted to the more reactive acyl chloride, trans-2,3-dimethoxycinnamoyl chloride, by treatment with thionyl chloride. Subsequent reaction of the acyl chloride with sodium azide in a solvent like acetone (B3395972) yields the final azide product. aacrjournals.org
This compound has been noted in research for its potential to enhance the antitumor activity of other therapeutic agents, such as romidepsin, in studies on bladder cancer cells. aacrjournals.orgnih.govnih.gov Its chemical properties have been characterized using various spectroscopic methods. aacrjournals.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl azide |
| Molecular Formula | C₁₁H₁₁N₃O₃ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Not explicitly reported, but acyl azides are generally colorless. wikipedia.org |
| Precursor | trans-2,3-dimethoxycinnamic acid |
Table 2: Spectroscopic Data for trans-2,3-Dimethoxycinnamoyl Azide aacrjournals.org
| Spectroscopy | Data |
| ¹H-NMR | Spectra recorded on a 400 MHz spectrometer. |
| ¹³C-NMR | Spectra recorded on a 400 MHz spectrometer. |
| IR (Infrared) | Spectra recorded on a Perkin-Elmer 1000 series FTIR. |
| Mass Spectrometry | Low-resolution mass spectra acquired on a Shimadzu QP5000 GC/MS using electron impact ionization. |
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-5-3-4-8(11(9)17-2)6-7-10(15)13-14-12/h3-7H,1-2H3 |
InChI Key |
JEBDSCUMSGCAJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)N=[N+]=[N-] |
Synonyms |
2,3-dimethoxycinnamoyl azide trans-2,3-dimethoxycinnamoyl azide |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethoxycinnamoyl Azide
Synthesis from 2,3-Dimethoxycinnamic Acid
The classical and well-documented route to 2,3-dimethoxycinnamoyl azide (B81097) begins with trans-2,3-dimethoxycinnamic acid. aacrjournals.org This multi-step process involves the initial conversion of the carboxylic acid into a more reactive acyl derivative, which then undergoes nucleophilic substitution with an azide salt.
The first critical step in this synthetic sequence is the activation of the carboxylic acid group by converting it into an acyl chloride. aacrjournals.org Acyl chlorides are significantly more reactive towards nucleophiles than their parent carboxylic acids.
A common and effective reagent for this transformation is thionyl chloride (SOCl₂). aacrjournals.org The reaction involves the treatment of trans-2,3-dimethoxycinnamic acid with an excess of thionyl chloride in an anhydrous solvent, such as acetonitrile (B52724). aacrjournals.org The mixture is typically heated under reflux to drive the reaction to completion. aacrjournals.org The mechanism proceeds through the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The volatile byproducts are easily removed, simplifying the isolation of the desired 2,3-dimethoxycinnamoyl chloride. aacrjournals.org
Table 1: Reagents and Conditions for Acyl Halogenation
| Starting Material | Reagent | Solvent | Conditions | Product |
| trans-2,3-Dimethoxycinnamic Acid | Thionyl Chloride (SOCl₂) | Anhydrous Acetonitrile | Reflux, 3 hours | trans-2,3-Dimethoxycinnamoyl Chloride |
Data sourced from a 2008 study on the synthesis of 2,3-dimethoxycinnamoyl azide. aacrjournals.org
With the highly reactive 2,3-dimethoxycinnamoyl chloride in hand, the subsequent introduction of the azide group is achieved through a nucleophilic acyl substitution reaction. aacrjournals.orgmasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com
Sodium azide (NaN₃) is the most commonly employed source of the azide ion for this transformation due to its availability and reactivity. aacrjournals.orgmasterorganicchemistry.com The reaction is typically carried out by dissolving the crude 2,3-dimethoxycinnamoyl chloride in a suitable solvent like acetone (B3395972). aacrjournals.org An aqueous solution of sodium azide is then added to this solution. aacrjournals.org
Careful control of the reaction conditions is crucial for a successful and safe synthesis. The reaction is highly exothermic and the product, an acyl azide, is potentially explosive. masterorganicchemistry.com Therefore, the reaction is conducted at reduced temperatures, typically 0°C, using an ice-water bath. aacrjournals.org
The mixture is stirred for a defined period, for instance, 1.5 hours, to ensure complete conversion. aacrjournals.org Following the reaction, the mixture is poured into an ice-cold aqueous solution, often sodium carbonate, to quench any unreacted acyl chloride and to facilitate the precipitation of the product. aacrjournals.org The final product, this compound, is then isolated by extraction with an organic solvent like dichloromethane. aacrjournals.org
Table 2: Detailed Conditions for Nucleophilic Acyl Substitution
| Intermediate | Reagent | Solvent System | Temperature | Reaction Time | Work-up Procedure |
| trans-2,3-Dimethoxycinnamoyl Chloride | Sodium Azide (NaN₃) | Acetone / Water | 0°C | 1.5 hours | Poured into ice-cold sodium carbonate solution, extracted with dichloromethane |
Specific conditions are based on a documented synthesis of the target compound. aacrjournals.org
Nucleophilic Acyl Substitution with Azide Salts
Reaction with Sodium Azide
Alternative Strategies for Acyl Azide Formation
While the acyl chloride route is well-established, alternative methods exist for the formation of acyl azides directly from carboxylic acids, which can offer milder conditions and circumvent the need for isolating the often-sensitive acyl chloride intermediate. nih.govraco.cat
Several modern reagents have been developed to facilitate the one-pot conversion of carboxylic acids to acyl azides. nih.govraco.cat These methods generally involve the in situ activation of the carboxylic acid, followed by reaction with an azide source.
Prominent activating reagents include:
Diphenylphosphoryl azide (DPPA): This reagent serves as both an activator and the azide source, enabling a direct, one-pot procedure. nih.gov
Propylphosphonic anhydride (B1165640) (T3P): T3P is another effective activating agent for the direct synthesis of acyl azides from carboxylic acids. raco.cat
2-Azido-1,3-dimethylimidazolinium chloride (ADMC): This compound acts as a diazotransfer reagent for the straightforward preparation of acyl azides from carboxylic acids. raco.cat
These alternative strategies can be advantageous by offering milder reaction conditions and potentially avoiding the use of harsh halogenating agents like thionyl chloride. raco.cat
Utilizing Vilsmeier Complex for Acyl Azide Generation
A facile and efficient one-pot method for the synthesis of acyl azides, including substituted cinnamoyl azides, involves the use of the Vilsmeier complex. tandfonline.comtandfonline.com This approach starts from the corresponding carboxylic acids and utilizes a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in the presence of sodium azide. tandfonline.com
The reaction mechanism is predicated on the in situ formation of the Vilsmeier adduct (chloromethyleniminium ion) from DMF and POCl₃. tandfonline.com This adduct then forms a complex with the carboxylic acid. Subsequent reaction with sodium azide yields the desired acyl azide in excellent yields. tandfonline.comtandfonline.com This method is advantageous as it avoids the use of highly toxic reagents like phosgene, which was employed in earlier methods. tandfonline.comtandfonline.com The reaction is typically carried out at a controlled temperature of 10–15°C for a few hours. tandfonline.com Higher temperatures may lead to the rearrangement of the acyl azide. tandfonline.com
The effectiveness of this methodology is demonstrated by its application to a variety of substituted cinnamoyl and benzoyl acids. Research findings indicate that this method provides a simple and direct route to acyl azides from their carboxylic acid precursors under mild conditions. tandfonline.com
Table 1: Synthesis of Acyl Azides using the Vilsmeier Complex This table showcases the reaction conditions and outcomes for the synthesis of various acyl azides, illustrating the general applicability of the Vilsmeier complex method as described in the research literature.
| Carboxylic Acid Precursor | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Cinnamic acid | 3 | 94 | 72 |
| 4-Methoxycinnamic acid | 3 | 92 | 94 |
| 3,4-Dimethoxycinnamic acid | 3 | 93 | 88 |
| 4-Chlorocinnamic acid | 2.5 | 90 | 104 |
| Benzoic acid | 2 | 95 | 32 |
| 4-Methoxybenzoic acid | 2 | 94 | 70 |
Preparation of Analogous Azide Derivatives for Comparative Study
The synthesis of analogues of this compound is a key strategy for investigating structure-activity relationships and identifying compounds with enhanced properties. For instance, trans-2,3-dimethoxycinnamoyl azide (DMCA) was synthesized as part of a screening process to find a more potent analogue of Tranilast, an agent studied for its ability to enhance the activity of the histone deacetylase inhibitor, romidepsin. aacrjournals.orgaacrjournals.orgnih.gov The synthesis of DMCA was achieved by first converting trans-2,3-dimethoxycinnamic acid to its acyl chloride using thionyl chloride, followed by reaction with sodium azide. aacrjournals.org
This comparative approach is a common practice in medicinal chemistry. For example, researchers have synthesized other azide derivatives for biological evaluation. In one study, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene was synthesized and evaluated for its potential antibacterial and anticancer activities.
Another example involves the preparation of a series of benzoazepine analogues through azide rearrangement chemistry. nih.gov In this work, ortho-arylmethylbenzyl azide derivatives were prepared as key intermediates. nih.gov These synthetic efforts highlight the importance of creating a library of related compounds to systematically explore how structural modifications influence biological or chemical properties.
Chemical Reactivity and Transformation Pathways of 2,3 Dimethoxycinnamoyl Azide
Thermal Decomposition and Rearrangement Reactions
Azide (B81097) compounds are recognized as high-energy materials, and their thermal decomposition can be analyzed using techniques such as differential scanning calorimetry and thermogravimetric analysis to determine temperature, energy changes, and weight loss during the process. novapublishers.com The thermal decomposition of acyl azides, including 2,3-dimethoxycinnamoyl azide, is a key process that initiates a cascade of synthetically useful reactions. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Upon heating, this compound is expected to undergo a Curtius rearrangement, a reaction characteristic of acyl azides. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This thermal decomposition process involves the loss of nitrogen gas (N₂) and the migration of the cinnamoyl group to the nitrogen atom, resulting in the formation of 2,3-dimethoxycinnamoyl isocyanate. wikipedia.orgmasterorganicchemistry.com The rearrangement is understood to be a concerted process, where the loss of nitrogen and the alkyl/aryl migration occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org A key feature of the Curtius rearrangement is the retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov
The general transformation can be represented as follows:
General Reaction Scheme for Curtius Rearrangement
| Reactant | Conditions | Product | Byproduct |
|---|
This table illustrates the expected transformation based on the principles of the Curtius rearrangement.
The 2,3-dimethoxycinnamoyl isocyanate formed in situ is a highly reactive intermediate that can be trapped by various nucleophiles to yield stable products. nih.govdoxuchem.com This reactivity is centered on the electrophilic carbon atom of the isocyanate group.
In the presence of an alcohol, the isocyanate readily reacts to form a carbamate (B1207046) (urethane). nih.govwikipedia.orgkuleuven.be The alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This reaction is fundamental in polyurethane chemistry and is a common method for converting isocyanates into more stable derivatives. kuleuven.be The reaction of 2,3-dimethoxycinnamoyl isocyanate with an alcohol (R-OH) would yield the corresponding N-(2,3-dimethoxycinnamoyl)carbamate.
Illustrative Reaction of Isocyanate with Alcohol
| Isocyanate | Nucleophile | Product Class |
|---|
This table shows the expected product class from the reaction of the in situ generated isocyanate with an alcohol.
Similarly, when an amine is used as the nucleophile, it attacks the isocyanate to form a substituted urea (B33335). nih.govwikipedia.orgdoxuchem.com This reaction is typically fast and efficient. The reaction between 2,3-dimethoxycinnamoyl isocyanate and an amine (R-NH₂) would produce a substituted urea derivative.
Illustrative Reaction of Isocyanate with Amine
| Isocyanate | Nucleophile | Product Class |
|---|
This table indicates the expected product class from the reaction of the in situ generated isocyanate with an amine.
Subsequent Reactions of In Situ Generated Isocyanates
Formation of Carbamates with Alcohols
Cycloaddition Reactions
The azide functional group is a well-known 1,3-dipole and can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, which are typically unsaturated systems like alkenes or alkynes. wikipedia.orgnih.gov This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org
This compound can act as a 1,3-dipole in cycloaddition reactions. scispace.com When reacted with a dipolarophile, such as an alkyne, it leads to the formation of a triazole ring system. wikipedia.orgyoutube.com This specific type of 1,3-dipolar cycloaddition is often referred to as the Huisgen cycloaddition. wikipedia.org The reaction involves the combination of the three nitrogen atoms of the azide with two carbon atoms of the dipolarophile to form the heterocyclic ring. youtube.com Research has been conducted on the 1,3-dipolar cycloaddition of a trans-2,3-dimethoxycinnamoyl azide derivative, highlighting the utility of this reaction pathway for this class of compounds. scispace.com
General Scheme for 1,3-Dipolar Cycloaddition
| 1,3-Dipole | Dipolarophile | Product Class |
|---|---|---|
| This compound | Alkyne | 1,2,3-Triazole |
This table outlines the expected heterocyclic products from the 1,3-dipolar cycloaddition of this compound with common dipolarophiles.
Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cycloadditions with Other Unsaturated Systems
While the azide-alkyne cycloaddition is the most prominent reaction, azides can, in principle, undergo cycloadditions with other unsaturated systems, such as alkenes and nitriles. However, the reaction of azides with unactivated alkenes is generally sluggish due to the high activation energy. wikipedia.org The use of electron-poor olefins can improve reactivity. wikipedia.org Organocatalytic methods have been developed for the [3+2] cycloaddition of azides with enones and aldehydes to produce functionally rich triazoles. researchgate.netrsc.org For instance, an enolate-mediated organocatalytic [3+2]-cycloaddition of enones with various azides has been reported to occur at room temperature. rsc.org
Reduction Reactions
Organic azides, including this compound, can be readily reduced to the corresponding primary amines. masterorganicchemistry.comorgoreview.com This transformation is a valuable synthetic method as it provides a route to primary amines from various precursors. masterorganicchemistry.comorgoreview.com Catalytic hydrogenation is a common and efficient method for this reduction. thieme-connect.de
A variety of catalysts can be employed for the hydrogenation of azides, with palladium on carbon (Pd/C) being a frequently used system. thieme-connect.deorganic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere. thieme-connect.de It is a chemoselective process, and conditions can often be chosen to selectively reduce the azide group in the presence of other reducible functional groups. organic-chemistry.org For example, a study on the chemoselective hydrogenation of organic azides using palladium nanoparticles showed that a broad range of aromatic and aliphatic azides were smoothly reduced to the corresponding amines in excellent yields. researchgate.net
Table 3: Common Reagents for Azide Reduction
| Reagent | Conditions | Notes |
| H₂/Pd/C | Hydrogen atmosphere, various solvents | Common and effective method. thieme-connect.de |
| LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent, less chemoselective. orgoreview.com |
| PPh₃/H₂O | Staudinger Reaction | Mild conditions, useful for sensitive substrates. orgoreview.com |
| NaBH₄/Catalyst | Various catalysts (e.g., NiCl₂) | Can be a chemoselective alternative. organic-chemistry.org |
Staudinger Ligation and Reduction with Phosphines
The reaction of azides with phosphines, such as triphenylphosphine, is known as the Staudinger reaction. wikipedia.org This reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane, also known as an aza-ylide. wikipedia.orgmdpi.com
A significant variation of this reaction is the Staudinger ligation , a powerful tool in chemical biology for forming a stable amide bond. sigmaaldrich.comrsc.org In the traceless version of this reaction, an engineered phosphine reagent, typically bearing an ortho-ester group, is used. sigmaaldrich.comnih.gov After the formation of the aza-ylide, an intramolecular reaction occurs where the ester is attacked by the imine nitrogen, leading to a stable amide linkage after hydrolysis and release of the phosphine oxide. sigmaaldrich.comnih.gov This chemoselective ligation method allows for the covalent linking of molecules in complex biological environments, as the azide and phosphine groups are largely orthogonal to native biological functional groups. sigmaaldrich.comd-nb.info
Table 1: Staudinger Reaction Pathways for this compound
| Reaction Type | Reagents | Intermediate | Final Product(s) |
| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | Iminophosphorane | 2,3-Dimethoxycinnamoylamine + Triphenylphosphine oxide |
| Staudinger Ligation | Phosphinothioester | Aza-ylide | Amide-linked conjugate + Phosphine oxide |
Photochemical Transformations
Organic azides are known to be photosensitive and can undergo various transformations upon exposure to ultraviolet (UV) light. sciencemadness.org These photochemical reactions often proceed through highly reactive intermediates, leading to a diverse array of products.
The primary photochemical event for most organic azides is the extrusion of molecular nitrogen (N₂) to generate a highly reactive and electron-deficient species known as a nitrene. sciencemadness.orgwikipedia.org This process is analogous to the formation of carbenes from diazo compounds. Upon photolysis, this compound is expected to decompose, yielding the corresponding 2,3-dimethoxycinnamoyl nitrene intermediate. Nitrenes are typically short-lived and cannot be isolated, rapidly undergoing subsequent reactions.
The generation of nitrenes via photolysis is a common strategy in organic synthesis to access their unique reactivity. wikipedia.org The nitrene itself exists as either a singlet or a triplet spin state, which can influence the pathway of subsequent reactions. wikipedia.org
The 2,3-dimethoxycinnamoyl nitrene formed via photodecomposition is highly reactive and can engage in several transformation pathways. purdue.edu The specific products formed depend on the reaction conditions, such as the solvent and the presence of other trapping agents.
In the absence of efficient trapping agents or reactive C-H bonds, one of the common fates of aryl nitrenes is dimerization to form an azo compound. This can occur through the reaction of the nitrene intermediate with a precursor azide molecule. rsc.org For 2,3-dimethoxycinnamoyl nitrene, this pathway would lead to the formation of a symmetric azoarene, specifically (E,E)-bis(2,3-dimethoxyphenyl)diazene-1,2-diyl)bis(ethene-2,1-diyl)diformate. The synthesis of azo compounds through the coupling of nitrene intermediates is a known, though often low-yielding, side reaction in the photolysis of aryl azides. rsc.orgwikipedia.org
The formation of azirines is a characteristic photochemical reaction of vinyl azides. sciencemadness.org In this reaction, the photolytically generated vinyl nitrene undergoes an intramolecular cyclization to form a 2H-azirine, a strained three-membered heterocycle. sciencemadness.orgorganic-chemistry.org
While this compound is technically an acyl azide, its structure contains a conjugated vinyl moiety. The major photochemical pathway for simple acyl azides is the Curtius rearrangement to form an isocyanate. However, the conjugated system in cinnamoyl azides could potentially allow for reactivity patterns similar to those of vinyl azides. If a vinyl nitrene-like intermediate were formed, it could cyclize to produce an azirine. This highly strained azirine could then be trapped by various nucleophiles or undergo further rearrangements. This pathway, however, is generally considered less favorable for acyl azides compared to the Curtius rearrangement.
Subsequent Reactivity of Nitrene Intermediates
Azo Compound Formation
Reactions Leading to Heterocyclic Compounds (General Azide Chemistry)
Organic azides are exceptionally versatile building blocks for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.comsioc-journal.cnacs.org Their ability to act as 1,3-dipoles or as nitrene precursors allows for a wide range of cyclization strategies. wikipedia.org
One of the most prominent reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. masterorganicchemistry.com This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions, especially when catalyzed by copper(I). masterorganicchemistry.com this compound can react with terminal or internal alkynes to furnish the corresponding 1,4- or 1,4,5-substituted 1,2,3-triazole derivatives. mdpi.com
Beyond triazoles, the reactivity of the azide group can be harnessed to construct a variety of other heterocyclic systems. mdpi.comrsc.org Depending on the reaction partner and conditions, azides can participate in the synthesis of:
Pyrroles : Through catalyzed intramolecular C-H bond amination. mdpi.com
Tetrazoles : Via rearrangement of nitrene intermediates formed from specific azide precursors.
Other N-Heterocycles : Radical-mediated reactions where the azide acts as a radical acceptor can lead to the formation of indoles and other fused nitrogen heterocycles. rsc.org Base-catalyzed cycloaddition reactions with specific reaction partners can also yield complex diheterocyclic compounds. nih.gov
Table 2: Potential Heterocyclic Synthesis from this compound
| Reaction Type | Reaction Partner | Resulting Heterocycle |
| [3+2] Cycloaddition | Alkyne (e.g., Phenylacetylene) | 1,2,3-Triazole |
| [3+2] Cycloaddition | Enaminone | 1,2,3-Triazole |
| Radical Cascade | Alkynylbenzene derivative | Indole |
| Base-catalyzed Cycloaddition | 2-Cyanoacetamidine | N-Heteroaryl-1,2,3-triazole |
Role in Organic Synthesis and Molecular Design
Precursor in the Synthesis of Advanced Organic Scaffolds
As an acyl azide (B81097), 2,3-dimethoxycinnamoyl azide is a prime precursor for the synthesis of isocyanates through the Curtius rearrangement. nih.govwikipedia.orgnih.gov This thermal or photochemical reaction involves the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which then rearranges to a stable isocyanate. wikipedia.orgmasterorganicchemistry.com This transformation is a cornerstone of synthetic chemistry for accessing a wide array of nitrogen-containing compounds.
The resulting 2,3-dimethoxycinnamyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles to construct more complex molecular scaffolds. wikipedia.orgorganic-chemistry.org
Reaction with water leads to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield the corresponding primary amine. wikipedia.org
Treatment with alcohols produces stable carbamates. wikipedia.org
Reaction with amines affords urea (B33335) derivatives. wikipedia.org
These transformations allow chemists to introduce the 2,3-dimethoxyphenylvinylamine moiety into larger structures, which is a key step in building diverse molecular architectures, including various heterocyclic compounds. researchgate.netrsc.orgopenmedicinalchemistryjournal.com The ability to generate amines, carbamates, and ureas from a single precursor makes this compound a valuable starting point for creating libraries of compounds for further study. The general transformation is outlined in the table below.
| Starting Material | Key Reaction | Intermediate | Product Class |
| This compound | Curtius Rearrangement | 2,3-Dimethoxycinnamyl isocyanate | Amines, Carbamates, Ureas |
Applications in Derivatization and Functionalization Strategies
Derivatization is a technique used to modify a molecule to enhance its properties or to enable its detection. This compound itself has been identified through such strategic modifications. In one study, it was synthesized as an analogue of Tranilast. researchgate.net Researchers screened a chemical library to find compounds that could enhance the antitumor activity of the histone deacetylase inhibitor, Romidepsin. researchgate.net trans-2,3-Dimethoxycinnamoyl azide (referred to as DMCA in the study) was found to be more potent than the original lead compound, Tranilast, in potentiating the effects of Romidepsin on bladder cancer cells. researchgate.net This highlights its role in functionalization strategies aimed at improving the efficacy of therapeutic agents.
The synthesis of this azide involves the conversion of the corresponding carboxylic acid, trans-2,3-dimethoxycinnamic acid, into an acyl chloride, which is then reacted with sodium azide. researchgate.net This method is a standard procedure for preparing acyl azides, demonstrating a practical application in creating functionalized molecules for biological screening.
Contribution to Structure-Reactivity Relationship Studies of Azide-Containing Compounds
The study of how a molecule's structure affects its chemical reactivity is a fundamental aspect of organic chemistry. Compounds like this compound are useful probes for these investigations. The electronic properties of the cinnamoyl system, combined with the unique nature of the azide group, provide a platform for exploring these relationships. researchgate.net
Studies on cinnamoyl derivatives investigate how substituents on the phenyl ring influence the electronic structure and, consequently, the reactivity of the entire molecule. rsc.orgresearchgate.net The two methoxy (B1213986) groups at the 2- and 3-positions of the phenyl ring in this compound act as electron-donating groups. This electronic contribution can affect the stability of the acyl azide and the kinetics of its subsequent reactions, such as the Curtius rearrangement or cycloaddition reactions. researchgate.net Comparing the reactivity of this compound with other substituted cinnamoyl azides (e.g., those with electron-withdrawing groups) allows for a systematic analysis of electronic effects on azide chemistry. researchgate.net Furthermore, the stereochemistry of the double bond (trans or cis) in cinnamyl azides can influence the pathway of cascade reactions, providing insights into how geometry impacts complex transformations. umn.edunih.gov
Integration into Modular Synthesis Approaches
Modular synthesis, popularly known as "click chemistry," relies on a set of highly reliable and specific reactions for joining molecular building blocks. wikipedia.orgnih.gov The azide functional group is a cornerstone of this synthetic strategy, primarily through the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable triazole rings. nih.govorganic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and regiospecific, particularly when catalyzed by copper(I). nih.gov
As an organic azide, this compound can be integrated into modular synthesis workflows. nih.govacs.orgrsc.org It can act as one of the "clickable" components, allowing the 2,3-dimethoxycinnamoyl moiety to be attached to other molecules that bear an alkyne group. This approach enables the rapid assembly of complex molecules with diverse functionalities. The resulting triazole ring is not just a linker but is also a rigid, stable, and often biologically relevant heterocyclic core. This modular approach is invaluable in drug discovery, materials science, and chemical biology for creating large libraries of compounds for screening and for synthesizing complex target molecules with high efficiency. nih.gov
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagent/Condition | Product Functional Group | Application Area |
|---|---|---|---|
| Curtius Rearrangement | Heat or UV light | Isocyanate | Precursor Synthesis |
| Nucleophilic Attack | Water (on Isocyanate) | Amine | Scaffold Synthesis |
| Nucleophilic Attack | Alcohol (on Isocyanate) | Carbamate (B1207046) | Scaffold Synthesis |
| Nucleophilic Attack | Amine (on Isocyanate) | Urea | Scaffold Synthesis |
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2,3-Dimethoxycinnamoyl azide (B81097) and for monitoring the progress of its synthesis. aacrjournals.org These methods rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are utilized to characterize 2,3-Dimethoxycinnamoyl azide. aacrjournals.org
¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For instance, in a related compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, the chemical shifts (δ) in the ¹H NMR spectrum are indicative of the different proton environments within the molecule. researchgate.net Similarly, monitoring NMR spectra can confirm the progress of reactions involving azides, such as the reaction of azidoisocyanide with triphenylphosphine, where the appearance and disappearance of specific signals in both ¹H and ³¹P NMR spectra track the formation of intermediates and final products. nih.gov
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. aacrjournals.org In the synthesis of related triazole derivatives, the disappearance of acetylenic carbon signals and the appearance of new signals are monitored by ¹³C-NMR to confirm the formation of the desired product. orientjchem.org
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-(Azidomethyl)-1,3-dichlorobenzene | ¹H | 7.06, 7.01, 4.31, 2.41 | s, s, s, s | - | rsc.org |
| 2-(Azidomethyl)-1,3-dichlorobenzene | ¹³C | 138.2, 135.8, 129.9, 129.1, 125.2, 54.6, 21.1 | - | - | rsc.org |
| Azidoisocyanide-PPh₃ adduct | ³¹P | +19.4 | - | - | nih.gov |
| Iminophosphorane intermediate | ³¹P | +11.3 | - | - | nih.gov |
| Iminophosphorane intermediate | ¹H (CH₂) | 4.36 | - | 17.9 (³JHP) | nih.gov |
This table presents representative data for related compounds to illustrate the application of NMR spectroscopy in characterizing molecules with azide and aromatic functionalities. Specific data for this compound was not available in the provided search results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aacrjournals.org The azide functional group (N₃) has a characteristic strong absorption band due to its asymmetric stretching vibration. This peak is typically observed in the range of 2100-2270 cm⁻¹, although its exact position can be influenced by the molecular structure. nih.govmdpi.com For instance, in azide-bridged polymeric Mn(III) Schiff base complexes, the antisymmetric stretching vibration of the azide group is observed around 2046 cm⁻¹. mdpi.com
In the synthesis of 1,2,3-triazole derivatives, the disappearance of the characteristic azide peak around 2096 cm⁻¹ in the IR spectrum is a key indicator that the click reaction has proceeded to completion. orientjchem.org Similarly, the IR spectra of aryl azides show this characteristic absorption, which aids in their identification. researchgate.net
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2270 | nih.govmdpi.com |
| Alkyne (C≡C) | Stretch | 2100 - 2260 | orientjchem.org |
| Carbonyl (C=O) | Stretch | 1650 - 1750 | pg.edu.pl |
| Aromatic C=C | Stretch | ~1450 - 1600 | mdpi.com |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. aacrjournals.org In the case of this compound, low-resolution mass spectrometry using electron impact ionization showed a fragment ion at m/z 205, corresponding to the loss of a nitrogen molecule ([M-N₂]⁺) from the parent molecule. aacrjournals.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. chemrxiv.org The fragmentation patterns observed in mass spectra can also provide valuable structural information. For example, the mass spectra of substituted phenyl azides exhibit fragmentation patterns that are influenced by the nature and position of the substituents on the aromatic ring. researchgate.net
Table 3: Mass Spectrometry Data for this compound and Related Fragments
| Ion | m/z | Method | Reference |
| [M-N₂]⁺ | 205 | Electron Impact (Low Resolution) | aacrjournals.org |
Note: The molecular ion peak for this compound (C₁₁H₁₁N₃O₃) would be expected at an m/z corresponding to its molecular weight.
UV-Visible Spectroscopy for Chromophore Analysis and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color. vscht.cz The extended conjugation in the cinnamoyl moiety of this compound makes it a chromophore that absorbs in the UV region.
UV-Vis spectroscopy can be used to monitor reactions involving changes in conjugation or the introduction or removal of chromophores. chemrxiv.orgacademie-sciences.fr For example, the disappearance of the absorption band of an alkyne during a click reaction can be monitored to follow the reaction progress. chemrxiv.org The absorption maximum (λmax) is influenced by the extent of conjugation; for instance, adding a double bond to a conjugated system typically results in a bathochromic (red) shift, an increase in the wavelength of maximum absorption. libretexts.org
Table 4: General UV-Vis Absorption Ranges for Chromophores
| Chromophore Type | Typical λmax Range (nm) | Reference |
| Conjugated Dienes | 215 - 250 | libretexts.org |
| Conjugated Polyenes | Increases with conjugation length | libretexts.org |
| Aromatic Systems | 200 - 300+ | vscht.cz |
Specific UV-Vis data for this compound was not available in the provided search results. The table provides general ranges for relevant chromophores.
Chromatographic Analysis for Purity and Reaction Progress
Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of purity and the monitoring of reaction progress. aacrjournals.orgshimadzu.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. aacrjournals.orgshimadzu.com The chemical purity of synthesized this compound can be determined using a reversed-phase HPLC system. aacrjournals.org
In a specific analysis, a Waters HPLC system equipped with a photodiode array detector and an Xterra RP18 column was used. aacrjournals.org A gradient elution protocol, starting with 100% water containing 0.01% trifluoroacetic acid and transitioning to 100% acetonitrile (B52724) with 0.01% trifluoroacetic acid over 50 minutes, was employed. aacrjournals.org Under these conditions, trans-2,3-dimethoxycinnamic acid and this compound exhibited distinct retention times of 22.7 and 36.5 minutes, respectively, allowing for their clear separation and the assessment of the product's purity. aacrjournals.org
Table 5: HPLC Retention Times for this compound and its Precursor
| Compound | Retention Time (min) | HPLC Conditions | Reference |
| trans-2,3-Dimethoxycinnamic acid | 22.7 | Xterra RP18 column, gradient elution with H₂O/ACN (0.01% TFA) | aacrjournals.org |
| This compound | 36.5 | Xterra RP18 column, gradient elution with H₂O/ACN (0.01% TFA) | aacrjournals.org |
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas Chromatography–Mass Spectrometry (GC-MS) serves as a critical tool for the analysis of this compound, enabling both its separation from potential impurities and its structural confirmation. In the analysis of this compound, low-resolution mass spectra have been acquired using electron impact (EI) ionization. aacrjournals.org This technique involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that is characteristic of the compound's structure.
A significant finding from the mass spectrometric analysis of this compound is the observation of a prominent ion at a mass-to-charge ratio (m/z) of 205. aacrjournals.org This ion corresponds to the molecular ion peak after the loss of a dinitrogen molecule ([M-N₂]⁺). aacrjournals.org The facile elimination of the stable, neutral N₂ molecule is a hallmark fragmentation pathway for organic azides under electron impact, providing strong evidence for the presence of the azide functional group.
While detailed GC parameters such as column type, temperature programming, and retention times are not extensively published specifically for this compound, general chromatographic principles for related cinnamoyl compounds apply. The analysis typically involves a GC system that separates volatile compounds, which then enter the mass spectrometer for detection. nih.gov For analogous compounds like p-Methyl-cinnamoyl Azide, GC-MS is employed to confirm the molecular weight and assess the purity by checking for byproducts.
| Ionization Mode | Observed Ion (m/z) | Interpretation | Reference |
|---|---|---|---|
| Electron Impact (EI) | 205 | [M-N₂]⁺ (Loss of dinitrogen from the molecular ion) | aacrjournals.org |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for GC, or better detectability. jfda-online.comresearchgate.net While specific derivatization protocols for this compound are not documented in the literature, strategies applicable to the azide functional group and related compounds can be considered for enhancing its analytical detection, particularly in complex matrices.
The azide group itself is the primary target for derivatization to improve its detection by GC-MS or other chromatographic methods. For instance, inorganic azide is often alkylated to create a more volatile and less polar derivative suitable for GC analysis. A common method involves extractive alkylation using reagents like pentafluorobenzyl bromide (PFBB) with a phase-transfer catalyst. nih.govresearchgate.net This reaction converts the azide anion into a pentafluorobenzyl-azide derivative, which is highly responsive to electron capture detectors (ECD) and can be readily analyzed by GC-MS. nih.govchromatographyonline.com
Another approach involves the reaction of the azide with propionic anhydride (B1165640), which can form ethyl isocyanate in the presence of azide ions, a derivative suitable for headspace GC analysis. nih.gov For liquid chromatography-mass spectrometry (LC-MS), which can be an alternative or complementary technique, derivatizing agents like dansyl chloride or N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) have been used to react with azide, forming derivatives with excellent ionization efficiency and detectability. google.comnih.gov
It is important to note that the application of these methods to this compound would require careful optimization. The stability of the cinnamoyl azide structure under the chosen derivatization conditions would be a critical factor to consider, as the goal is to modify the azide moiety without altering the rest of the molecule.
| Derivatizing Reagent | Target Analyte/Group | Purpose / Analytical Technique | Reference |
|---|---|---|---|
| Pentafluorobenzyl bromide (PFBB) | Azide anion (N₃⁻) | Enhances volatility and detectability for GC-MS | nih.govresearchgate.netchromatographyonline.com |
| Propionic anhydride | Azide ion (N₃⁻) | Forms ethyl isocyanate for headspace GC-FID analysis | nih.gov |
| Dansyl chloride | Azide anion (N₃⁻) | Improves sensitivity for LC-MS detection | google.com |
| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Azide anion (N₃⁻) | Improves retention and sensitivity for LC-MS/MS | nih.gov |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular properties of cinnamoyl derivatives. researchgate.net
DFT calculations can elucidate the electronic structure of 2,3-Dimethoxycinnamoyl azide (B81097). These calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds. For related cinnamoyl azides, DFT has been used to understand the π-electron system and the influence of substituents on electronic properties. researchgate.net The presence of the electron-donating methoxy (B1213986) groups at the 2 and 3 positions on the phenyl ring would be expected to influence the electron density of the aromatic system and the conjugated side chain.
Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules like 2,3-Dimethoxycinnamoyl azide. researchgate.net Such calculations for other substituted cinnamoyl azides have helped in assigning the observed absorption bands to specific electronic transitions. researchgate.net Similarly, the vibrational frequencies (IR and Raman spectra) and NMR chemical shifts could be computed to aid in the structural characterization of the molecule.
Prediction of Spectroscopic Parameters
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Computational Studies on Reactivity and Selectivity in Chemical Transformations
Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, one can predict the most likely sites for electrophilic or nucleophilic attack. For example, in cycloaddition reactions involving cinnamyl azides, computational studies could help explain the observed regioselectivity and stereoselectivity. acs.org Furthermore, computational docking studies, as performed for substituted cinnamoyl derivatives, can predict the binding modes and affinities of these molecules to biological targets like enzymes, which can guide the development of new therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dimethoxycinnamoyl azide, and how can reaction yields be improved?
- Methodological Guidance : The synthesis of aromatic azides often involves converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) followed by reaction with sodium azide. For this compound, starting from 2,3-dimethoxycinnamic acid (CAS 7461-60-1) , the intermediate acyl chloride can be generated under anhydrous conditions. Catalysts like Rh₂(Oct)₄, as seen in analogous cycloaddition reactions , may enhance azide stability and reduce side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or HPLC.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Guidance :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the azide group (δ ~210 ppm for carbonyl in IR) and methoxy substituents (δ 3.8–4.0 ppm for OCH₃ protons).
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (C₁₁H₁₁N₃O₃, calc. 233.08 g/mol).
- FT-IR : Look for characteristic azide stretches (~2100 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
- Storage : Store in a cool, dry place away from light, as azides are photosensitive and may degrade explosively under heat or mechanical shock.
- Disposal : Follow institutional guidelines for azide waste, typically involving neutralization with sodium nitrite or hypochlorite solutions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the reactivity of this compound in Huisgen cycloadditions?
- Methodological Guidance :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and regioselectivity in reactions with alkynes. Focus on electron density distribution at the azide terminal nitrogen and steric effects from methoxy groups. Compare computed activation energies with experimental kinetics data .
- Validate models using experimental outcomes (e.g., click reactions with propargyl derivatives).
Q. What experimental models are suitable for studying the biological activity of this compound derivatives?
- Methodological Guidance :
- In Vitro : Test anti-proliferative effects on vascular smooth muscle cells (VSMCs) using MTT assays, referencing Tranilast (a structural analog) as a positive control .
- Immunomodulation : Evaluate IDO (indoleamine 2,3-dioxygenase) inhibition in macrophage cultures via kynurenine quantification .
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for protein binding partners.
Q. How should researchers address discrepancies in biological assay data for this compound derivatives?
- Methodological Guidance :
- Contradiction Analysis :
Purity Verification : Re-analyze compounds via HPLC and NMR to rule out degradation.
Assay Conditions : Compare cell culture media (e.g., serum-free vs. serum-containing) and incubation times.
Dose-Response Curves : Ensure consistency in concentration ranges and solvent controls (e.g., DMSO ≤0.1%).
- Case Study : Tranilast showed no efficacy in clinical restenosis trials despite promising in vitro data, highlighting the need for rigorous in vivo validation .
Q. What strategies enhance the stability of this compound in aqueous solutions for drug delivery studies?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
